molecular formula C19H16N6OS B11186840 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone

Cat. No.: B11186840
M. Wt: 376.4 g/mol
InChI Key: XDWPGWFUZIDNND-UHFFFAOYSA-N
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Description

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone is a complex organic compound that features a combination of pyrazole, triazole, and benzimidazole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone typically involves multi-step reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the formation of the triazole and benzimidazole rings. The final step involves the coupling of these heterocycles through a sulfanyl linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

    1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone: A simpler analog with similar structural features.

    1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone: Lacks the phenyl group present in the original compound.

Uniqueness: 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone is unique due to the combination of its heterocyclic structures and the presence of the phenyl group. This combination may confer unique biological activities and chemical properties that are not observed in simpler analogs.

Properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

1-(3-phenyl-3,4-dihydropyrazol-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)ethanone

InChI

InChI=1S/C19H16N6OS/c26-17(25-15(10-11-20-25)13-6-2-1-3-7-13)12-27-19-23-22-18-21-14-8-4-5-9-16(14)24(18)19/h1-9,11,15H,10,12H2,(H,21,22)

InChI Key

XDWPGWFUZIDNND-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)CSC3=NNC4=NC5=CC=CC=C5N43

Origin of Product

United States

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